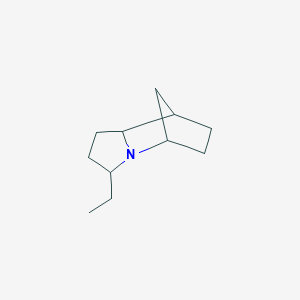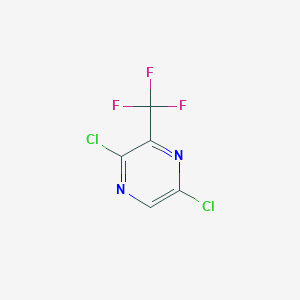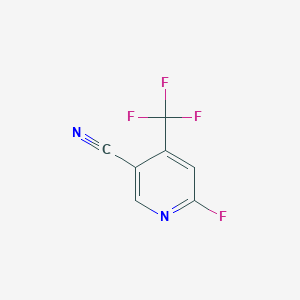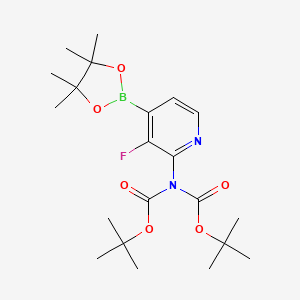
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps. One common approach is the hydroxytrifluoromethylation of enamides using a copper(I) reagent. This reaction proceeds at room temperature in the presence of sodium trifluoromethanesulfinate, yielding the desired trifluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of robust catalysts and reagents ensures the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for studying biological pathways and mechanisms.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its unique structure and functional groups may contribute to the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its trifluoromethyl group imparts unique properties, such as increased stability and hydrophobicity, making it suitable for applications in coatings, polymers, and electronic materials.
作用機序
The mechanism of action of (3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the hydroxyl groups facilitate hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(3-Hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl)(pyrrolidin-1-yl)methanone: shares similarities with other trifluoromethylated compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a pyrrolidine ring, and a trifluoromethyl group. This structural arrangement provides distinct physicochemical properties and biological activities, setting it apart from other similar compounds .
特性
分子式 |
C14H23F3N2O3 |
|---|---|
分子量 |
324.34 g/mol |
IUPAC名 |
[3-hydroxy-1-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H23F3N2O3/c1-12(21,14(15,16)17)9-18-6-4-5-13(22,10-18)11(20)19-7-2-3-8-19/h21-22H,2-10H2,1H3 |
InChIキー |
GAMVODBZTLYDAV-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCCC(C1)(C(=O)N2CCCC2)O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-8,8a-dihydroazeto[1,2-a]indol-2(1H)-one](/img/structure/B13112064.png)

![tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B13112070.png)
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)



![1-(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13112106.png)
![(2R,3R)-2,3-bis(ethenyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13112119.png)



![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)

